molecular formula C18H15ClN6O2 B2435737 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892778-34-6

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2435737
CAS RN: 892778-34-6
M. Wt: 382.81
InChI Key: HMLOPDLUISBFDV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a 1,2,3-triazole ring, and a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole and 1,2,3-triazole rings in separate steps, followed by their connection via an amine linkage . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the 1,2,4-oxadiazole and 1,2,3-triazole rings suggests that the compound could have a planar structure, with the phenyl ring potentially adding some degree of three-dimensionality .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole and 1,2,3-triazole rings, as well as the phenyl ring. These functional groups could participate in a variety of chemical reactions, including nucleophilic and electrophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the 1,2,4-oxadiazole and 1,2,3-triazole rings could enhance the compound’s stability and solubility .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral potential. In the case of our compound, researchers have synthesized and tested related indole derivatives. For instance:

Anti-HIV Activity

Researchers have explored the anti-HIV potential of indole derivatives. For example:

Nonlinear Optics

The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) , which shares structural features with our compound, has been studied for its potential in nonlinear optics . Second and third harmonic generation studies confirmed its suitability for this application .

Other Potential Applications

While the above fields highlight specific activities, it’s essential to recognize that indole derivatives, including our compound, possess a wide range of biological and clinical applications. These may include:

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could lead to the development of new methods for its synthesis, as well as new applications in medicine or other fields .

properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O2/c1-2-26-14-6-4-3-5-13(14)25-16(20)15(22-24-25)18-21-17(23-27-18)11-7-9-12(19)10-8-11/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLOPDLUISBFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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